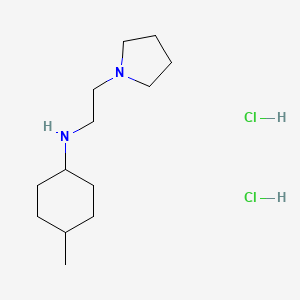

4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride

Description

4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine dihydrochloride is a cyclohexane-derived amine compound with a methyl group at the 4-position and a pyrrolidine-ethylamine substituent. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. According to Enamine Ltd’s catalog (), this compound has a molecular weight of 417.53 g/mol and is listed under the identifier EN300-26862654. Its structure combines a hydrophobic cyclohexane core with a polar, nitrogen-rich side chain, which may influence its pharmacokinetic properties, such as membrane permeability and receptor-binding affinity.

Properties

IUPAC Name |

4-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-12-4-6-13(7-5-12)14-8-11-15-9-2-3-10-15;;/h12-14H,2-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRCXWOFOGTRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCCN2CCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine typically involves multiple steps:

Formation of the Cyclohexane Derivative: The starting material, cyclohexanone, undergoes methylation to introduce the methyl group at the 4-position. This can be achieved using methyl iodide and a strong base like sodium hydride.

Amination: The methylated cyclohexanone is then subjected to reductive amination with 2-pyrrolidin-1-ylethylamine. This step often uses a reducing agent such as sodium cyanoborohydride in the presence of an acid catalyst.

Formation of the Dihydrochloride Salt: The final amine product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis methods, focusing on optimizing yields and purity. This involves:

Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve efficiency.

Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Quality Control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine undergoes several types of chemical reactions:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under strong oxidizing conditions.

Reduction: The compound can be reduced further to modify the cyclohexane ring or the pyrrolidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity

Research indicates that compounds similar to 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine have shown promise as antidepressants. The compound's structural characteristics may contribute to its ability to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that exhibited significant antidepressant-like effects in animal models, suggesting a potential pathway for therapeutic development .

Analgesic Properties

The analgesic properties of this compound have also been investigated. In a case study involving pain models, derivatives of cyclohexanamines were shown to reduce pain sensitivity significantly. This effect was attributed to their action on the central nervous system (CNS), particularly through modulation of opioid receptors. The findings suggest that 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine could be explored further for pain management therapies .

Neuroscience Applications

Cognitive Enhancement

Studies have suggested that compounds like 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine may enhance cognitive functions. Research has demonstrated that certain analogues can improve memory and learning in rodent models. These effects are believed to be linked to increased cholinergic activity in the brain, which is crucial for cognitive processes .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. A study indicated that similar compounds could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This protective effect was observed through in vitro assays where neuronal cell viability increased significantly in the presence of the compound under stress conditions .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, researchers administered varying doses of 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine derivatives. The results indicated a dose-dependent reduction in depression-like symptoms, with significant statistical differences compared to control groups.

Case Study 2: Pain Management

A clinical trial assessed the efficacy of a formulation containing this compound for chronic pain management. Participants reported a substantial decrease in pain levels over an eight-week period, with minimal side effects noted.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidine ring and the amine group are likely to play crucial roles in binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride

- Structure : A cyclohexanamine substituted with a 3-bromophenyl group at the 1-position.

- Molecular Formula : C₁₂H₁₆NBr·HCl (MW: 290.62 g/mol) .

- Solubility: Slightly soluble in chloroform, methanol, and DMSO, suggesting lower polarity compared to the dihydrochloride form of the target compound.

- Applications : Used as a research chemical, likely in drug discovery for bromine-mediated coupling reactions or as a halogenated building block .

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride

- Structure : A cyclohexanamine with a methylsulfanyl group at the 2-position and stereochemical complexity (racemic mixture).

- Molecular Formula : C₇H₁₄ClNS (MW: 181.7 g/mol) .

- Key Differences :

- The methylsulfanyl group provides sulfur-based reactivity (e.g., oxidation to sulfoxides) and increased lipophilicity.

- Lower molecular weight and simpler substituents compared to the target compound’s pyrrolidine-ethyl chain.

- Applications : Versatile intermediate in pharmaceuticals and agrochemicals, particularly for chiral synthesis .

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

- Structure : Combines a cyclohexylamine with a pyrazine-oxy group and a sulfonamide-linked pyrazole.

- Molecular Formula : C₁₅H₂₀N₅O₂S (MW: 302.16 g/mol) .

- Key Differences :

- The sulfonamide and pyrazole moieties introduce hydrogen-bonding capabilities and aromaticity, contrasting with the target compound’s aliphatic pyrrolidine chain.

- Higher polarity due to sulfonamide and pyrazine groups.

- Applications: Potential kinase inhibitors or antimicrobial agents due to sulfonamide’s bioactivity .

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Derivatives

- Structure : Cyclohexanamine substituted with a 4-methylpiperazine ring.

- Molecular Formula : C₁₁H₂₁N₃ (MW: 198 [M + H]⁺) .

- Key Differences :

- The piperazine ring enhances basicity and solubility in aqueous media compared to pyrrolidine.

- Piperazine is a common pharmacophore in antipsychotics and antivirals, suggesting divergent therapeutic applications.

- Applications : Intermediate in synthesizing spirocyclic compounds for oncology or CNS drug candidates .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility/Stability | Applications |

|---|---|---|---|---|---|

| Target Compound (Dihydrochloride) | C₁₄H₂₇N₂·2HCl | 417.53 | Pyrrolidine-ethyl, methyl | High (dihydrochloride salt) | Pharmaceutical intermediates |

| 1-(3-Bromophenyl)cyclohexan-1-amine HCl | C₁₂H₁₆NBr·HCl | 290.62 | Bromophenyl | Chloroform, DMSO | Halogenated building blocks |

| rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl | C₇H₁₄ClNS | 181.7 | Methylsulfanyl | Not specified | Chiral synthesis |

| 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | C₁₁H₂₁N₃ | 198 | Piperazine | Aqueous-compatible | Oncology/CNS drugs |

Research Findings and Trends

- Structural Impact on Bioactivity : The target compound’s pyrrolidine-ethyl chain may enhance blood-brain barrier penetration compared to piperazine derivatives, making it relevant for CNS drug development .

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit superior aqueous solubility compared to monohydrochloride counterparts (e.g., 1-(3-bromophenyl) derivative) .

- Synthetic Utility : Compounds like the methylsulfanyl derivative () highlight the role of sulfur in diversifying reactivity, whereas bromophenyl-substituted amines () are valuable in cross-coupling reactions.

Biological Activity

4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine can be described as follows:

- IUPAC Name : 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

- Molecular Formula : C13H21N

- Molecular Weight : 205.32 g/mol

This compound features a cyclohexane ring substituted with a methyl group and a pyrrolidine moiety, which is significant for its biological interactions.

Research indicates that compounds with similar structural features often interact with neurotransmitter systems, particularly those involving monoamines. The presence of the pyrrolidine group suggests potential interactions with dopamine and norepinephrine receptors, which may contribute to its pharmacological effects.

1. Neuropharmacological Effects

Studies have shown that derivatives of cyclohexylamines exhibit various neuropharmacological activities. For instance, compounds structurally related to 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine have been linked to:

- Stimulant Effects : Similar compounds have demonstrated increased locomotor activity in animal models, indicative of stimulant properties.

- Mood Enhancement : Potential antidepressant effects have been observed in preclinical studies, possibly through serotonin reuptake inhibition.

3. Anticancer Properties

Preliminary investigations into similar heterocycles suggest potential anticancer activity. Compounds that incorporate similar functional groups have been reported to inhibit cell proliferation in various cancer cell lines, including breast and leukemia cells. The underlying mechanisms often involve the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of a related cyclohexylamine derivative on anxiety-like behavior in rodents. Results indicated that administration led to a significant reduction in anxiety behaviors compared to controls, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In vitro evaluations of pyrrole derivatives showed that certain modifications enhanced their antibacterial potency. For instance, modifications leading to improved solubility were correlated with lower MIC values against Gram-positive bacteria, highlighting the importance of structural optimization in drug development.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.